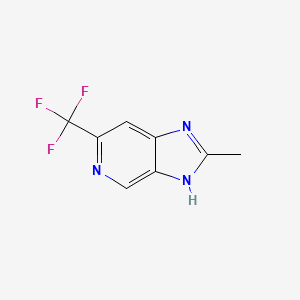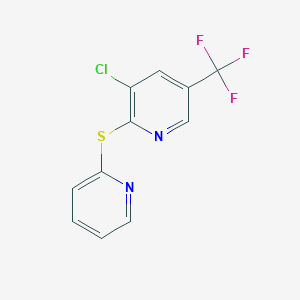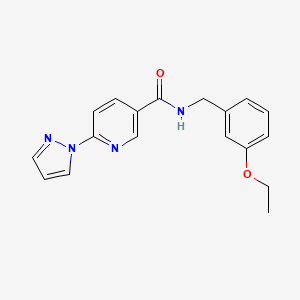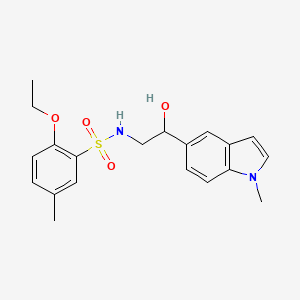
4-氟-3-甲基-N-(1-甲基-2-氧代-1,2,3,4-四氢喹啉-6-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a chemically synthesized molecule that appears to be designed for biological activity, given its structural features that are common in drug design, such as a benzenesulfonamide moiety and a tetrahydroquinoline group. The presence of a fluorine atom and a sulfonamide group suggests potential for selective biological interactions, as fluorine atoms are often introduced to enhance binding affinity and selectivity of compounds towards their biological targets.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives has been reported in the literature. For instance, a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized to evaluate their COX-2 inhibitory activity, where the introduction of a fluorine atom increased COX1/COX-2 selectivity . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed, involving the construction of the tetrahydroquinoline core followed by the introduction of the benzenesulfonamide group and subsequent functionalization with a fluorine atom.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is known to influence their biological activity. For example, the synthesis and 3D structural characterization of 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives revealed the existence of an intramolecular weak hydrogen bond, which is relevant to the compound's conformational preference . This suggests that the molecular structure of 4-fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide would also be critical in determining its biological activity and selectivity.
Chemical Reactions Analysis
The introduction of a fluorine atom into benzenesulfonamide derivatives can significantly affect their reactivity and interaction with biological targets. For instance, fluorinated benzenesulfonamides have shown higher binding potency than non-fluorinated compounds against carbonic anhydrase isozymes . The fluorine atom can participate in various chemical reactions, such as enhancing the electrophilic character of the compound, which could be exploited in the design of selective inhibitors or agonists.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of a fluorine atom typically increases the lipophilicity of the molecule, which can affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The tetrahydroquinoline moiety and the sulfonamide group contribute to the molecule's ability to form hydrogen bonds, which can affect its solubility and stability. These properties are crucial in the development of a drug candidate, as they determine the compound's behavior in biological systems.
科学研究应用
氟化物的处置和代谢
一项关于含氟化合物 SB-649868 在人体内的处置和代谢的研究旨在了解其消除和代谢途径。研究发现,该化合物及其代谢物主要通过粪便排出,尿液排泄量极少。该研究重点关注该化合物的广泛代谢,特别是其苯并呋喃环的氧化,导致排泄物中的主要代谢物 (Renzulli 等人,2011)。
全氟化合物的环境存在和影响
对全氟化化合物 (PFC) 的环境存在和影响的研究,包括在人血清和乳汁中检测到它们,揭示了广泛的人类接触。这些研究提供了对与 PFC 相关的生物蓄积和潜在毒性问题的见解,强调了监测和了解此类化合物对环境和健康的影响的重要性 (Kuklenyik 等人,2004;Kannan 等人,2004)。
诊断和治疗研究应用
使用氟-18 标记化合物对阿尔茨海默病患者神经纤维缠结进行成像的新型放射性标记化合物研究,展示了氟化物在诊断应用中的潜力。此类研究对于开发神经退行性疾病的非侵入性诊断工具至关重要 (Dehdashti 等人,2013)。
化疗研究
基于氟嘧啶的化疗,特别是涉及氟尿嘧啶 (5-FU),是治疗各种癌症的基石。通过将氟尿嘧啶与其他药物(例如奥沙利铂和亚叶酸)相结合来优化化疗方案的研究,突出了为提高疗效和降低癌症治疗毒性而做出的持续努力。这些研究强调了氟化物在化疗方案开发中的重要作用 (Sakata 等人,1998;Louvet 等人,2002)。
安全和危害
未来方向
属性
IUPAC Name |
4-fluoro-3-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-11-9-14(5-6-15(11)18)24(22,23)19-13-4-7-16-12(10-13)3-8-17(21)20(16)2/h4-7,9-10,19H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATGZDCBKLKOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N-pentan-3-ylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2526925.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2526929.png)





![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2526939.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2526943.png)
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2526945.png)
